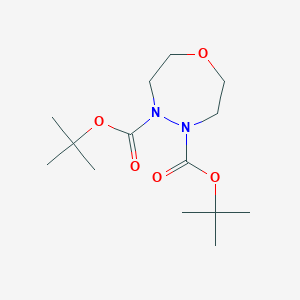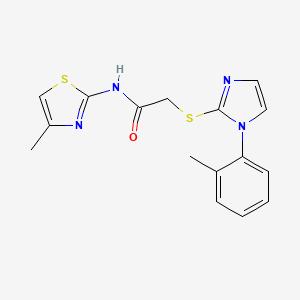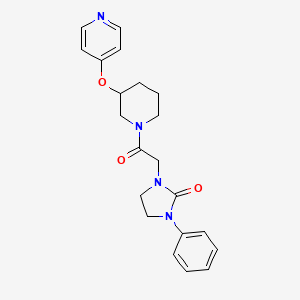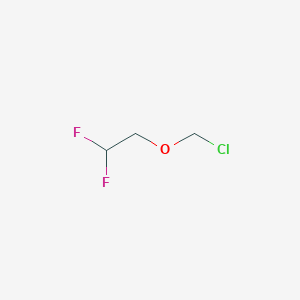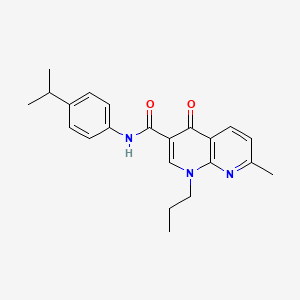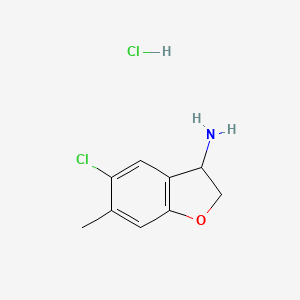![molecular formula C20H18FNO2 B2652846 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide CAS No. 941897-78-5](/img/structure/B2652846.png)
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains phenyl groups, which are functional groups characterized by a ring of six carbon atoms, known as a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation . Phenyl groups can participate in reactions such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
A study on S-1, a compound similar to 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide, provides insights into its pharmacokinetics and metabolism. S-1 is a selective androgen receptor modulator (SARM) and has shown promise as a therapeutic agent for benign hyperplasia. This research highlights the compound's pharmacokinetic characteristics like low clearance, moderate volume of distribution, and extensive metabolism in rats (Wu et al., 2006).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been studied, offering valuable information for drug design. For instance, the crystal structure of 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate, synthesized by reacting 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate, provided insights into molecular interactions and configurations important for pharmaceutical applications (Li et al., 2008).
Synthesis and Characterization
The synthesis and characterization of various analogues and derivatives of similar compounds have been a focus of research. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, through a reaction between amphetamine and flurbiprofen, provided essential data on the molecular structure and characteristics vital for developing pharmaceutical agents (Manolov et al., 2022).
Antioxidant and Anticancer Activity
Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bears structural similarity, revealed significant antioxidant and anticancer activities. These derivatives showed promising results in tests against human glioblastoma and breast cancer cell lines, suggesting potential therapeutic applications in oncology (Tumosienė et al., 2020).
Photophysical Properties
The photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, a compound structurally related to this compound, have been studied. This research is crucial for understanding the interaction of these compounds with light, which is vital for applications in phototherapy and photochemistry (Kumari et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-14-2-8-17(9-3-14)22-20(23)13-11-18-10-12-19(24-18)15-4-6-16(21)7-5-15/h2-10,12H,11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMDJQXLWYMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
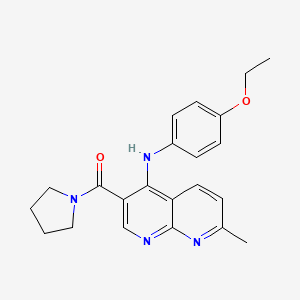
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
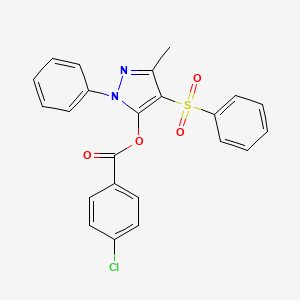
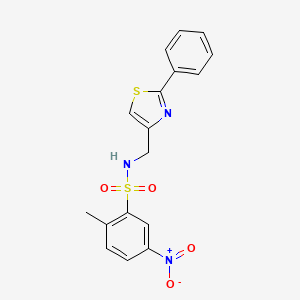
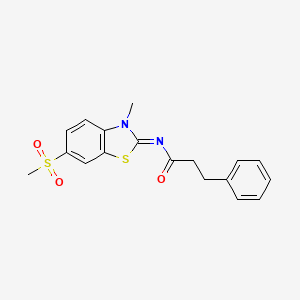

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
